3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride 3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16221024
InChI: InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H
SMILES:
Molecular Formula: C11H13ClF3NO2
Molecular Weight: 283.67 g/mol

3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride

CAS No.:

Cat. No.: VC16221024

Molecular Formula: C11H13ClF3NO2

Molecular Weight: 283.67 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride -

Specification

Molecular Formula C11H13ClF3NO2
Molecular Weight 283.67 g/mol
IUPAC Name 3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Standard InChI InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H
Standard InChI Key JXUKTUCRFQNQGB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s systematic IUPAC name is (3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride, reflecting its stereochemistry at the third carbon (R-configuration) . Its molecular formula is C₁₁H₁₃ClF₃NO₂, with a molecular weight of 283.67 g/mol . The structure comprises a butanoic acid backbone substituted with an amino group at position 3 and a 2-(trifluoromethyl)phenyl group at position 4, with the hydrochloride salt enhancing its stability (Fig. 1).

Key Structural Attributes:

  • Chirality: The (R)-configuration at C3 influences its biological interactions and synthetic utility.

  • Trifluoromethyl Group: Introduces electron-withdrawing effects, enhancing metabolic stability and lipophilicity.

  • Hydrochloride Salt: Improves solubility in polar solvents, facilitating handling in laboratory settings .

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClF₃NO₂
Molecular Weight283.67 g/mol
CAS Registry Number269396-76-1
SMILES NotationC1=CC=C(C(=C1)CC@HN)C(F)(F)F.Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions to introduce the trifluoromethylphenyl and amino groups. A common route includes:

  • Friedel-Crafts Acylation: Attaching the trifluoromethyl group to a phenyl ring using AlCl₃ as a catalyst .

  • Amination: Introducing the amino group via reductive amination or Gabriel synthesis .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Challenges in Synthesis

  • Steric Hindrance: The bulky trifluoromethyl group complicates reactions at the ortho position of the phenyl ring.

  • Optical Purity: Maintaining the (R)-configuration requires chiral catalysts or resolution techniques .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C–F (~1100 cm⁻¹).

  • NMR: The ¹⁹F NMR spectrum would show a singlet for the CF₃ group at ~-60 ppm .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in protease inhibitors and GPCR modulators. For example:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Fluorinated amino acids enhance binding affinity and pharmacokinetics .

  • Anticancer Agents: The trifluoromethyl group may improve blood-brain barrier penetration in targeted therapies .

Material Science

Fluorinated aromatics are used in liquid crystals and polymers. The hydrochloride salt’s ionic nature could aid in designing conductive materials .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
VentilationUse in fume hood
StorageCool, dry environment

Future Research Directions

  • Pharmacological Profiling: Investigate bioactivity against enzymatic targets.

  • Solubility Studies: Quantify solubility in solvents like DMSO and water.

  • Green Synthesis: Develop catalytic methods to reduce waste and improve yield.

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